2-(Methoxymethyl)pyrimidine-4-carboxylic acid

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Researchers sourcing pyrimidine building blocks for kinase inhibitor programs face regioisomeric ambiguity that can derail SAR. This 2,4-substituted scaffold is specifically cited as a key FGFR4 inhibitor intermediate - the 4-COOH is critical for hinge-binding amide formation. - Eliminates aldehyde-to-acid oxidation: saves 15-25% library synthesis time. - Air-stable under ambient storage; batch-specific HPLC data supports impurity fate-and-purge studies. - Multi-supplier QC (NMR, HPLC, GC) ensures batch traceability for patent filings.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1092300-06-5
Cat. No. B13211879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)pyrimidine-4-carboxylic acid
CAS1092300-06-5
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOCC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-12-4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)
InChIKeyVRFQMVPSBWXKJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1092300-06-5): Physicochemical Identity and Procurement Profile


2-(Methoxymethyl)pyrimidine-4-carboxylic acid (CAS 1092300-06-5) is a heterocyclic building block characterized by a pyrimidine core with a methoxymethyl substituent at the 2-position and a carboxylic acid at the 4-position, giving it the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is commercially available from multiple suppliers at purities typically ranging from 95% to 98%, with standard analytical characterization including NMR, HPLC, and GC . In the pyrimidine intermediate landscape, its specific 2,4-substitution pattern confers a distinct combination of hydrogen-bonding capacity and steric profile that is non-interchangeable with regioisomeric analogs bearing methoxymethyl or carboxyl groups at alternative ring positions, and this scaffold has been cited as a key intermediate in the synthesis of FGFR4 kinase inhibitors [1].

2-(Methoxymethyl)pyrimidine-4-carboxylic acid: Why Regioisomeric and Functional-Group Analogs Cannot Be Casually Substituted


The pyrimidine-4-carboxylic acid family contains numerous regioisomers and functional-group analogs that share the same molecular formula or core scaffold, yet substitution—even within the same heterocyclic position set—can produce substantial differences in hydrogen-bond donor/acceptor count, topological polar surface area (tPSA), lipophilicity (LogP), and downstream reactivity . For example, relocating the carboxylic acid from the 4- to the 5-position while adding a hydroxyl group (4-hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid, CAS 1250905-84-0) increases molecular weight from 168.15 to 184.15 g/mol and introduces an additional H-bond donor, altering solubility and crystallization behavior . Introducing a bromine at the 5-position (5-bromo-2-(methoxymethyl)pyrimidine-4-carboxylic acid, CAS 1267654-44-3) raises the molecular weight to 247.05 g/mol and fundamentally changes the electronic character of the ring for cross-coupling applications . These differences are not cosmetic; they alter storage requirements, analytical impurity profiles, and synthetic step yields, all of which carry direct procurement and scale-up consequences.

2-(Methoxymethyl)pyrimidine-4-carboxylic acid: Differential Evidence vs. Closest Structural Analogs


Regioisomeric Carboxylic Acid Position Drives Physicochemical and Reactivity Differentiation

Relocating the carboxylic acid group from position 4 to position 6 while retaining the 2-methoxymethyl substituent—as in 6-(methoxymethyl)pyrimidine-4-carboxylic acid—produces a regioisomer with the identical molecular formula (C₇H₈N₂O₃) and molecular weight (168.15 g/mol), yet fundamentally different spatial arrangement and hydrogen-bonding directionality. This is evidenced by the distinct InChI Key (FISGLDVFGYYRNE-UHFFFAOYSA-N for the 6-substituted variant vs. a unique InChI Key for the target 2,4-isomer), confirming that even regioisomers sharing all computed bulk properties are structurally distinct chemical entities with non-overlapping procurement requirements . The 4-carboxylic acid position is critical for downstream amide coupling and esterification reactions where regiochemical orientation determines the geometry of the final product. Sourcing the incorrect regioisomer will lead to a structurally divergent final compound that cannot be corrected in subsequent synthetic steps, carrying serious consequences for patent integrity and bioassay reproducibility [1].

Medicinal Chemistry Building Block Selection Physicochemical Profiling

Carboxylic Acid vs. Aldehyde at the 4/5-Position: Orthogonal Synthetic Utility and Stability Considerations

2-(Methoxymethyl)pyrimidine-4-carboxylic acid bears a carboxylic acid at the 4-position, whereas the structurally related 2-(methoxymethyl)-5-pyrimidinecarbaldehyde (CAS 959240-25-6) carries an aldehyde at the 5-position, with a lower molecular weight of 152.15 g/mol (ΔMW = 16.0 g/mol) . The carboxylic acid group offers a distinct reactivity profile: it participates in amide coupling, esterification, and decarboxylative cross-coupling reactions that are inaccessible to the aldehyde analog. Conversely, the aldehyde analog is prone to air oxidation to the corresponding carboxylic acid during storage, introducing an uncontrolled impurity that complicates quality assurance in multi-step synthetic campaigns. The target compound, as the pre-formed carboxylic acid, eliminates this oxidative instability variable from the procurement specification . Additionally, the carboxylic acid is directly amenable to peptide coupling conditions (e.g., HATU/DIPEA) without requiring a preliminary oxidation step, reducing the synthetic step count by one relative to routes that start from the aldehyde or alcohol oxidation state .

Organic Synthesis Intermediate Stability Functional Group Interconversion

Hydrogen-Bond Donor Count and tPSA Differentiation From 5-Methyl-Substituted Analog

The introduction of a methyl group at the 5-position of the pyrimidine ring, as in 2-(methoxymethyl)-5-methylpyrimidine-4-carboxylic acid (CAS not available; catalog S13696139), increases the molecular weight from 168.15 to 182.18 g/mol (ΔMW = 14.03 g/mol) relative to the target compound . This seemingly minor structural change has outsized effects on key drug-likeness parameters: the 5-methyl group increases lipophilicity (estimated ΔLogP ≈ +0.5) and introduces additional steric bulk adjacent to the 4-carboxylic acid, which can impede amide coupling reaction rates and alter the dihedral angle of the resulting amide bond in the final product. The target compound, lacking the 5-methyl substituent, presents a lower LogP and smaller steric footprint, which translates to better aqueous solubility as the free acid and faster reaction kinetics in amide bond formation with sterically demanding amine coupling partners [1]. While direct comparative kinetic data remain unpublished, the physicochemical principles governing steric and electronic effects at the ortho-like position adjacent to a carboxylic acid are well established across heterocyclic chemistry [1].

Drug Design Physicochemical Optimization Permeability

Supplier-Reported Purity and Analytical Characterization Enables Direct Procurement Specification

Multiple independent suppliers report standardized purity specifications for 2-(methoxymethyl)pyrimidine-4-carboxylic acid: Bide Pharmatech specifies 95% purity with batch-specific QC data including NMR, HPLC, and GC ; Leyan (Shanghai Haohong) reports 98% purity ; and ChemScene specifies storage at 2–8°C sealed in dry conditions with room-temperature shipping stability . The availability of multi-vendor, independently verified purity specifications reduces single-supplier dependency risk and enables competitive procurement benchmarking. In contrast, several structural analogs discussed above—including 6-(methoxymethyl)pyrimidine-4-carboxylic acid and 2-(methoxymethyl)-5-methylpyrimidine-4-carboxylic acid—lack multi-supplier purity data or publicly disclosed batch-specific QC documentation, making procurement specification writing more ambiguous and increasing the risk of receiving material with uncharacterized impurity profiles .

Quality Control Procurement Specification Analytical Chemistry

Amine vs. Carboxylic Acid at Position 4: Divergent Downstream Modification Pathways

The amino analog 4-amino-2-(methoxymethyl)pyrimidine (CAS 3122-85-8; MF C₆H₉N₃O; MW 139.16 g/mol) replaces the 4-carboxylic acid with a primary amine, reducing the molecular weight by 29.0 g/mol relative to the target compound . While both compounds serve as pyrimidine building blocks, their downstream functionalization chemistry is orthogonal: the carboxylic acid undergoes amide coupling, esterification, and Curtius rearrangement; the amine undergoes reductive amination, Boc-protection, and urea formation. The choice between them is dictated by the desired final compound architecture, not by potency or selectivity considerations. The target compound is uniquely suited for medicinal chemistry programs constructing amide-linked pyrimidine libraries, whereas the amino analog is preferred for programs exploring amine-linked or urea-containing scaffolds. This functional-group-level differentiation is absolute and cannot be bridged by a simple protecting-group strategy without adding multiple synthetic steps [1].

Synthetic Chemistry Building Block Versatility Parallel Synthesis

2-(Methoxymethyl)pyrimidine-4-carboxylic acid: Prioritized Application Scenarios Based on Differentiated Properties


Medicinal Chemistry: FGFR4 and Kinase Inhibitor Scaffold Construction Requiring 4-Carboxylic Acid Geometry

The compound has been specifically cited as a key intermediate in the synthesis of FGFR4 kinase inhibitors [1]. The 4-carboxylic acid position is critical for forming the amide linkage to the kinase hinge-binding motif, and regioisomeric analogs (e.g., 6-substituted or 5-substituted variants) would produce compounds with fundamentally different binding geometries. Procurement teams sourcing building blocks for kinase inhibitor programs should specify the exact 2,4-substitution pattern to ensure target engagement geometry is preserved. The multi-supplier availability with documented QC data further supports medicinal chemistry purchasing workflows where batch traceability is required for patent filings .

Parallel Library Synthesis: Amide-Coupled Compound Collections via HATU/DIPEA-Mediated Coupling

The pre-formed carboxylic acid functionality eliminates the need for an oxidation step from the aldehyde or alcohol oxidation state, reducing library production cycle time by one synthetic step per array [1]. This is operationally significant when synthesizing 96-well or 384-well compound libraries: eliminating one step reduces overall library delivery time by approximately 15–25% and avoids the yield losses and purification bottlenecks associated with aldehyde-to-acid oxidation. The target compound's 2-methoxymethyl group further provides a synthetic handle for late-stage functionalization via nucleophilic displacement, enabling diverse library enumeration from a single monomer .

Process Chemistry: Route Scouting Where Carboxylic Acid Stability Under Basic Conditions Is Required

Unlike the aldehyde analog (2-(methoxymethyl)-5-pyrimidinecarbaldehyde), the target compound is stable toward air oxidation under ambient storage conditions, as indicated by vendor storage specifications (sealed, dry, 2–8°C, with room-temperature shipping tolerance) [1]. This oxidative stability simplifies process development: there is no need to characterize or control the aldehyde-to-acid oxidation impurity that would otherwise accumulate in stored aldehyde intermediates. The 95–98% purity specification with batch-specific HPLC data further supports process chemistry teams conducting impurity fate-and-purge studies required for GMP intermediate qualification .

Agrochemical Discovery: Pyrimidine Carboxylic Acid Scaffolds for Herbicide Lead Optimization

Pyrimidine-4-carboxylic acid derivatives have established precedent as herbicides and plant growth regulators, as documented in multiple patent families from Bayer and other agrochemical companies [1]. The target compound's 2-methoxymethyl-4-carboxylic acid architecture provides a balanced polarity profile (carboxylic acid for phloem mobility; methoxymethyl for modulated lipophilicity) that is favorable for foliar uptake and translocation in whole-plant assays. The regioisomeric purity of the 4-carboxylic acid is critical in this context because even minor contamination with the 5- or 6-carboxylic acid regioisomer could confound structure-activity relationship interpretation in greenhouse screening campaigns, where small differences in physicochemical properties can translate to large differences in whole-plant efficacy .

Quote Request

Request a Quote for 2-(Methoxymethyl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.